![molecular formula C15H22N2O3 B5649006 (3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5649006.png)
(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-methylpiperidine-3,4-diol
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves innovative techniques such as microwave irradiation, highlighting the evolving nature of chemical synthesis methods. These approaches can lead to efficient production of complex molecules with precise structural configurations, as seen in studies involving azine moieties and dihydropyridine derivatives (Kurian et al., 2013; Uršič et al., 2009).
Molecular Structure Analysis
Molecular structure determination often employs techniques like single crystal X-ray diffraction, offering insights into the compound's crystalline structure, including intermolecular and intramolecular hydrogen bonding interactions. Such studies reveal the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions (Kurian et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of similar compounds involves interactions with various reagents to produce new structures, demonstrating the versatile nature of these molecules in synthetic chemistry. These reactions can lead to the formation of polymorphs, indicating the substance's ability to exist in multiple crystalline forms (Aakeröy et al., 2005).
Physical Properties Analysis
The physical properties, such as crystal system, lattice parameters, and surface morphology, are critical for understanding the compound's behavior under different conditions. Scanning Electron Microscopy (SEM) analyses, for example, provide detailed images of the compound's microcrystalline features, offering a deeper understanding of its physical characteristics (Kurian et al., 2013).
Chemical Properties Analysis
Investigations into the chemical properties of such compounds, including their reactivity patterns and interaction with various chemical reagents, are essential for their potential application in synthetic chemistry and material science. The ability to undergo transformations into diverse heterocyclic systems showcases the compound's versatility and the wide array of possible derivatives (Stanovnik et al., 1989).
properties
IUPAC Name |
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(20)7-8-17(10-13(15)18)14(19)11-5-4-6-12(9-11)16(2)3/h4-6,9,13,18,20H,7-8,10H2,1-3H3/t13-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVJKYWMGFPACJ-DZGCQCFKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=CC(=CC=C2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1O)C(=O)C2=CC(=CC=C2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-methylpiperidine-3,4-diol |
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